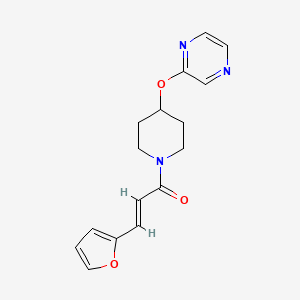
(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, referred to as FPP-3, has been investigated for its metabolic characteristics in rats. The studies revealed the formation of different metabolites following intravenous injections. Metabolites like M1 and M2 were observed in the bile and feces, suggesting a metabolic pathway involving the liver and excretory systems. The identification of metabolites aids in understanding the drug's metabolic fate and potential biological activities (Lee et al., 2007).
Neuroinflammation Imaging
A derivative of this compound was utilized in developing a ligand for PET imaging of the Colony-Stimulating Factor 1 Receptor (CSF1R), an emerging target for neuroinflammation imaging. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The ligand demonstrated specificity for CSF1R and underwent minimal metabolism in the brain, indicating its potential for accurate imaging of neuroinflammation (Lee et al., 2022).
Drug Interaction and Pharmacokinetics
The compound was studied for its interaction with warfarin, a common anticoagulant. The research indicated that FPP-3 can affect the pharmacokinetics of warfarin at higher dosages, specifically influencing the metabolism of R-warfarin. This interaction suggests a potential for FPP-3 to influence drug metabolism and the importance of understanding such interactions in a clinical setting (Shanmugam et al., 2007).
Antitumor Activity
The structural analog of this compound, featuring pyrazine and piperazine substituents, was synthesized and evaluated for its in vivo activity against Mycobacterium tuberculosis, an approach that could be adapted for antitumor activity. The compound exhibited activity comparable to existing drugs, demonstrating its potential for therapeutic applications (Shindikar & Viswanathan, 2005).
Analgesic Properties
A pyrazine derivative similar to this compound was isolated from the leaves of Croton tiglium and displayed significant analgesic properties in mice. This finding opens avenues for exploring pain management solutions (Wu et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(4-3-13-2-1-11-21-13)19-9-5-14(6-10-19)22-15-12-17-7-8-18-15/h1-4,7-8,11-12,14H,5-6,9-10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDJQDZNEKPGDW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
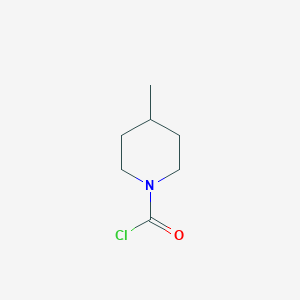
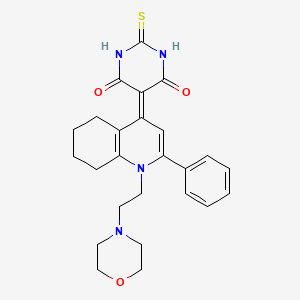
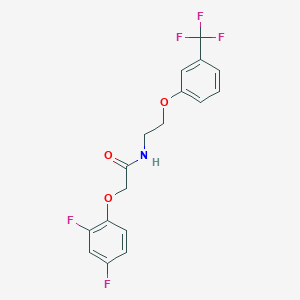
![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)
![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
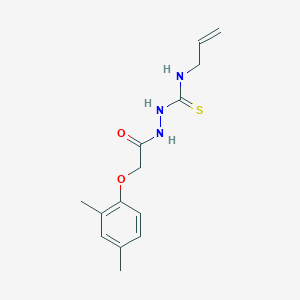

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)
![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
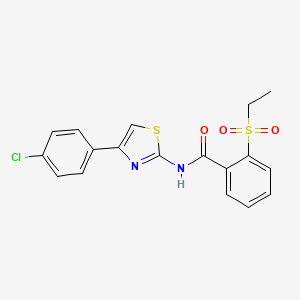
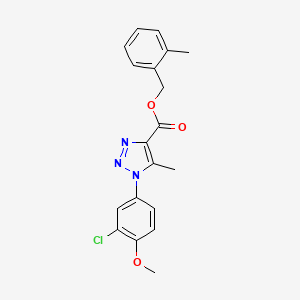
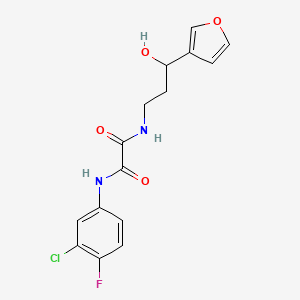
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)
